molecular formula C13H17ClFNO2 B1443708 (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride CAS No. 939756-64-6

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

Cat. No. B1443708
M. Wt: 273.73 g/mol
InChI Key: HVMRBLCWQORUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 939756-64-6. It has a molecular weight of 273.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-fluorophenyl) (1-piperidinyl)acetic acid hydrochloride . The InChI code for this compound is 1S/C13H16FNO2.ClH/c14-11-6-4-10 (5-7-11)12 (13 (16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2, (H,16,17);1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 273.73 . The IUPAC name for this compound is (4-fluorophenyl) (1-piperidinyl)acetic acid hydrochloride . The InChI code for this compound is 1S/C13H16FNO2.ClH/c14-11-6-4-10 (5-7-11)12 (13 (16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2, (H,16,17);1H .

Scientific Research Applications

  • Synthesis in Carbohydrate Chemistry (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride has been used in the synthesis of protected glycosyl donors in carbohydrate chemistry. A study demonstrated its effectiveness in protecting hydroxyl groups, which is a critical step in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

  • Neuroleptic Agent Research This compound has been studied for its potential as a neuroleptic agent. Research on 1-(4-fluorophenyl)-1H-indoles, which include the (4-fluorophenyl)(1-piperidinyl) moiety, has shown promise in the development of noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists (Perregaard et al., 1992).

  • Synthesis of Piperidines The compound has been utilized in the synthesis of various 1-arylpiperidin-4-ols, which are valuable in medicinal chemistry. This research contributes to the development of new synthetic methods for piperidine derivatives (Reese & Thompson, 1988).

  • Motilin Receptor Agonist Development It has played a role in the discovery of novel small molecule motilin receptor agonists. Such compounds are significant in gastrointestinal motility research (Westaway et al., 2009).

  • Quality Control in Drug Development This compound has been the subject of quality control and stability studies in the development of new pharmaceutical agents, demonstrating its importance in ensuring the safety and efficacy of drugs (Dwivedi, Saxena, Saxena, & Singh, 2003).

  • Hydroformylation in Synthesis of Neuroleptic Agents It has been used in the hydroformylation process, a key step in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are significant in psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

  • Calcium-Channel-Blocking and Antihypertensive Research The compound has contributed to the development of calcium-channel blockers and antihypertensive agents. Studies have explored its role in synthesizing compounds with potential therapeutic applications in hypertension (Shanklin, Johnson, Proakis, & Barrett, 1991).

  • Asymmetric Synthesis in Piperidine Derivatives Asymmetric synthesis of piperidine derivatives, which include this compound, has been researched, highlighting its utility in creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).

  • Anti-Leukemia Activity Research Research has been conducted on the anti-leukemia activity of piperidinium hydrochlorides, including derivatives of this compound. These studies contribute to the exploration of new treatments for leukemia (Yang et al., 2009).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRBLCWQORUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

Synthesis routes and methods

Procedure details

37% Hydrogen chloride (4.18 ml, 50.9 mmol) was added to a solution of methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate (320 mg, 1.27 mmol) in dioxane (5 ml). The reaction was stirred under microwave irradiation at 100° C. for 5 hours. The solvent was evaporated and the solid triturated with acetonitrile to obtain 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (255 mg, 73% yield) as a white solid.
Quantity
4.18 mL
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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